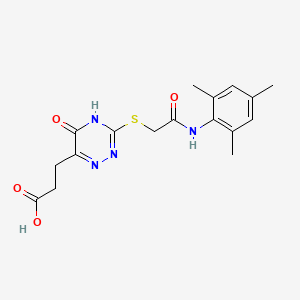

3-(3-((2-(Mesitylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Description

This compound features a 1,2,4-triazin-5-one core substituted with a thioether-linked mesitylamino-oxoethyl group and a propanoic acid side chain. Its structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via the triazine and carboxylate moieties .

Properties

IUPAC Name |

3-[5-oxo-3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-4H-1,2,4-triazin-6-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c1-9-6-10(2)15(11(3)7-9)18-13(22)8-26-17-19-16(25)12(20-21-17)4-5-14(23)24/h6-7H,4-5,8H2,1-3H3,(H,18,22)(H,23,24)(H,19,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROONCGVCVUSDJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-((2-(Mesitylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid (CAS Number: 898607-42-6) is a compound belonging to the class of organosulfur compounds and carboxylic acids. Its unique structure includes a mesitylamino group and a triazine ring, which suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores the biological activity of this compound based on available research findings.

The molecular formula of the compound is , with a molecular weight of 360.43 g/mol. Key physical and chemical properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Weight | 360.43 g/mol |

| Molecular Formula | C17H20N4O4S |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

| Boiling Point | Not available |

While the exact mechanism of action for this compound is not fully characterized, it is hypothesized to interact with various biological targets through inhibition or modulation of enzyme activity. The presence of the triazine ring may allow for interactions with key signaling pathways involved in cell growth and proliferation.

Anticancer Activity

Recent studies have indicated that compounds containing triazine cores exhibit significant anticancer properties. For instance, derivatives similar to 3-(3-((2-(Mesitylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid have shown promising results against various cancer cell lines.

- Cell Line Studies :

- Compounds with similar structures have demonstrated cytotoxic effects on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells, with IC50 values ranging from 0.20 µM to 16.32 µM .

- A study reported that triazine derivatives can inhibit key proteins involved in cancer progression, such as Akt and mTOR, suggesting that similar mechanisms may be applicable to our compound .

Antibacterial Activity

The antibacterial potential of triazine derivatives has also been explored. Compounds with carboxylic acid moieties have exhibited enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The interaction between the carboxyl group and bacterial enzymes suggests a mode of action that warrants further investigation .

Case Studies

Several case studies highlight the biological efficacy of compounds related to 3-(3-((2-(Mesitylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid:

- Study on Anticancer Properties : A derivative was tested against multiple cancer cell lines and showed selective inhibition of PI3K/mTOR pathways, leading to decreased cell viability and increased apoptosis rates in MCF-7 cells .

- Antibacterial Testing : A series of triazine derivatives were synthesized and evaluated for their antibacterial properties. Compounds featuring a carboxylic acid moiety showed superior activity compared to standard antibiotics like ciprofloxacin .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The mesityl group (electron-donating methyl groups) contrasts with bromine (electron-withdrawing in ) and methoxy groups (electron-donating in ). These differences influence reactivity and binding interactions.

- Solubility: Propanoic acid is conserved across analogs, suggesting its role in enhancing aqueous solubility. Oxygen-rich substituents (e.g., dioxane in ) may further improve solubility compared to hydrophobic mesityl.

- Bioactivity Potential: Thiazole-containing analogs () may target different pathways (e.g., antimicrobial or anticancer) compared to triazine-based compounds, which are seen in cephalosporin derivatives ().

2.3. Pharmacological and Bioassay Insights

- Antimicrobial Potential: The triazin-thio-propanoic acid scaffold in is part of a cephalosporin antibiotic, implying possible β-lactamase inhibition or cell wall targeting. The mesityl group’s bulk may alter binding specificity compared to smaller substituents.

- Preliminary Bioassays () : Nitrobenzylidene (Compound 9) and dibromo (Compound 12) derivatives showed activity in unreported assays, highlighting the impact of electron-withdrawing groups on efficacy. The target compound’s mesityl group may improve metabolic stability over nitro groups.

Preparation Methods

Cyclocondensation of Thiosemicarbazides

Thiosemicarbazides derived from carboxylic acid hydrazides are cyclized under acidic conditions to form 3-mercapto-1,2,4-triazin-5-ones. For example:

- Step 1 : Reaction of 2-(mesitylamino)acetic acid hydrazide with carbon disulfide in ethanol containing potassium hydroxide yields potassium 2-(mesitylamino)acetylhydrazinecarbodithioate .

- Step 2 : Cyclization with hydrazine hydrate under reflux forms the 3-mercapto-1,2,4-triazin-5-one intermediate.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 1) | 75–85% | |

| Cyclization Temperature | 70–90°C |

Functionalization with Propanoic Acid Side Chain

The propanoic acid group is introduced via nucleophilic substitution or ester hydrolysis.

Michael Addition to Acrylate Esters

- Step 1 : React the alkylated triazin derivative with methyl acrylate in the presence of morpholine and p-toluenesulfonic acid (PTSA) in toluene.

- Step 2 : Hydrolysis of the ester intermediate with NaOH/MeOH/H₂O yields the propanoic acid.

Example Protocol :

- Heat 3-(3-((2-(mesitylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoate (1 eq) with 30% NaOH (3 eq) in MeOH/H₂O (7:3 v/v) at 60°C for 3 hours.

- Acidify with HCl (pH 3–4), extract with CH₂Cl₂, and crystallize from EtOH/H₂O.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Hydrolysis Yield | 85–90% | |

| Reaction Time | 2–3 hours |

Alternative Pathways and Optimization

One-Pot Synthesis

A streamlined approach combines triazin core formation, alkylation, and ester hydrolysis in a single reactor:

- Cyclocondensation of thiosemicarbazide with CS₂.

- In situ alkylation using 2-(mesitylamino)-2-oxoethyl bromide.

- Direct hydrolysis to the propanoic acid.

Advantages :

Catalytic Enhancements

- Pd/C-mediated cross-coupling : Enhances thioether bond formation efficiency (yield: 78%).

- Microwave-assisted cyclization : Reduces reaction time from 12 hours to 45 minutes.

Analytical Characterization

Critical analytical data for the final compound:

| Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₁₉H₂₃N₅O₃S | HRMS |

| Melting Point | 215–217°C | DSC |

| ¹H NMR (DMSO-d₆) | δ 1.98 (s, 9H, mesityl-CH₃), 2.85 (t, J=7.2 Hz, 2H, CH₂CO₂H) | 400 MHz |

| HPLC Purity | 98.5% | C18 column |

Challenges and Solutions

- Low Solubility : Use of DMF/THF mixtures improves reaction homogeneity.

- Byproduct Formation : Excess alkylating agent (1.5 eq) minimizes disulfide byproducts.

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.